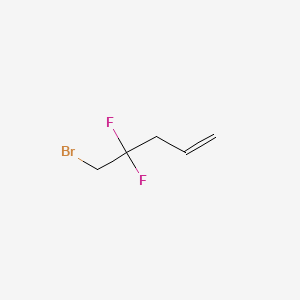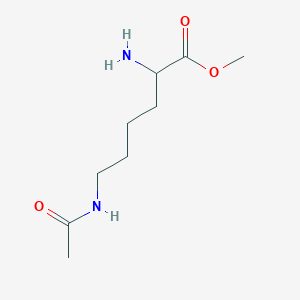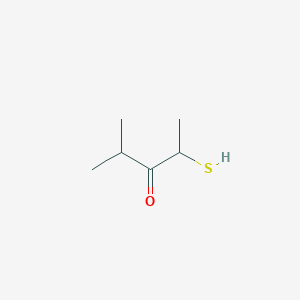
2-Methyl-4-sulfanylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-sulfanylpentan-3-one is an organic compound known for its distinctive aroma and presence in various natural products. It is a volatile thiol, contributing to the aroma profile of certain wines and beers. This compound is also referred to as 4-methyl-4-sulfanylpentan-2-one in some contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-sulfanylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the biotransformation of cysteine or glutathione-bound adducts by yeast β-lyase activity . This process is often employed in the brewing and wine industries to enhance the aroma profile of the final product.
Industrial Production Methods
Industrial production of this compound can involve the use of genetically modified yeast strains to optimize the yield of the compound during fermentation processes. The conditions are carefully monitored to ensure the efficient conversion of precursors to the desired thiol compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while substitution reactions can yield various alkylated thiols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-sulfanylpentan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study thiol chemistry and its reactivity.
Biology: The compound is studied for its role in biological systems, particularly in the context of aroma and flavor biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the food and beverage industry to enhance the aroma profile of products like wine and beer
Wirkmechanismus
The mechanism of action of 2-Methyl-4-sulfanylpentan-3-one involves its interaction with specific molecular targets, such as enzymes involved in thiol metabolism. The compound can undergo biotransformation reactions mediated by yeast β-lyase activity, leading to the release of volatile thiols that contribute to the aroma profile of fermented beverages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a similar aroma profile.
3-Sulfanylhexyl acetate: A related compound with distinct ester characteristics.
4-Methyl-4-sulfanylpentan-2-one: Often considered the same compound but named differently in various contexts.
Uniqueness
2-Methyl-4-sulfanylpentan-3-one is unique due to its specific aroma profile and its role in the biotransformation processes during fermentation. Its ability to enhance the aroma of wines and beers makes it a valuable compound in the food and beverage industry .
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-methyl-4-sulfanylpentan-3-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3 |
InChI-Schlüssel |
NKTWEJHSTQOWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13457800.png)


![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)
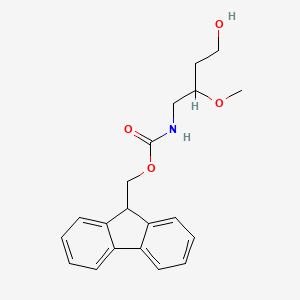
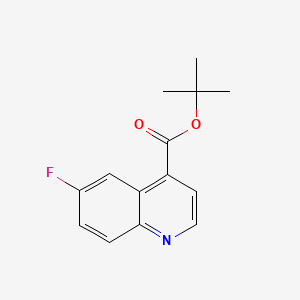
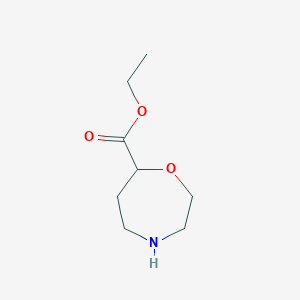
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


